

L-Leucine-D10, 15N: A Comprehensive Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *L-LEUCINE (D10; 15N)*

Cat. No.: *B1580030*

[Get Quote](#)

This guide provides an in-depth technical overview of L-Leucine-D10, 15N, a stable isotope-labeled amino acid critical for modern quantitative proteomics, metabolomics, and drug development research. We will delve into its chemical identity, the rationale behind its dual-labeling, and detailed protocols for its application, offering field-proven insights for researchers, scientists, and drug development professionals.

The Foundation: Understanding the Power of Stable Isotope Labeling

In the landscape of quantitative biology, the ability to accurately measure dynamic changes in proteins and metabolites is paramount. Stable isotope labeling has emerged as a gold standard, enabling precise relative and absolute quantification of molecules in complex biological systems.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe to handle, making them ideal for a wide range of in vitro and in vivo studies.[2]

The core principle lies in introducing a "heavy" version of a molecule into a biological system. This heavy molecule is chemically identical to its natural, "light" counterpart but has a greater mass due to the incorporation of stable isotopes such as deuterium (^2H or D), carbon-13 (^{13}C),

or nitrogen-15 (^{15}N).^[3] Mass spectrometry can then distinguish between the light and heavy forms, allowing for precise quantification by comparing their signal intensities.^[4]

L-Leucine, an essential branched-chain amino acid, plays a pivotal role in protein synthesis and various metabolic processes, including the activation of the mTOR signaling pathway.^[5] Its frequent occurrence in proteins and its essential nature make it an excellent candidate for metabolic labeling studies.^[6]

Chemical Identity and Properties of L-Leucine-D10, 15N

A dedicated CAS (Chemical Abstracts Service) number for the dually labeled L-Leucine-D10, 15N is not consistently assigned by suppliers. Instead, the individual CAS numbers for the deuterated and 15N-labeled forms are typically referenced.

Identifier	L-Leucine-D10	L-Leucine-15N	L-Leucine-D10, 15N	Unlabeled L-Leucine
CAS Number	106972-44-5 ^[7]	59935-31-8 ^[8]	Not consistently assigned	61-90-5
Molecular Formula	$\text{C}_6\text{H}_3\text{D}_{10}\text{NO}_2$	$\text{C}_6\text{H}_{13}^{15}\text{NO}_2$	$\text{C}_6\text{H}_3\text{D}_{10}^{15}\text{NO}_2$	$\text{C}_6\text{H}_{13}\text{NO}_2$
Molecular Weight	~141.23 g/mol	~132.17 g/mol	~142.23 g/mol ^[9]	~131.17 g/mol
Synonyms	Leu-d10	L-Leucine-(15N)	L-Leucine (D10, 15N)	(S)-2-Amino-4-methylpentanoic acid

The Rationale for Dual Labeling: Why D10 and 15N?

The choice of a D10 and 15N dual-labeling strategy for L-Leucine is a deliberate one, driven by the need for enhanced accuracy and flexibility in mass spectrometry-based quantitative studies.

The Power of Deuterium (D): Deuterium labeling offers a significant mass shift, which is advantageous for resolving labeled and unlabeled peptide signals in a mass spectrometer. The ten deuterium atoms in L-Leucine-D10 provide a substantial mass difference, minimizing isotopic overlap with the natural abundance isotopes of the unlabeled peptide.

The Specificity of Nitrogen-15 (^{15}N): Incorporating ^{15}N into the amino group provides a distinct mass shift that is independent of the carbon backbone. This is particularly useful in metabolic studies where the carbon skeleton of leucine might be metabolized and incorporated into other molecules. The ^{15}N label allows for the specific tracing of the nitrogen atom's fate.^[9]

Synergistic Advantages of Dual Labeling:

- **Increased Mass Shift:** The combination of ten deuterium atoms and one nitrogen-15 atom results in a significant mass difference between the labeled and unlabeled leucine, further improving the resolution and accuracy of quantification.
- **Enhanced Confidence in Identification:** The unique mass shift provided by the dual label can aid in the confident identification of leucine-containing peptides, especially in complex mixtures.
- **Versatility in Experimental Design:** The presence of two different stable isotopes opens up possibilities for more complex experimental designs, such as multi-plexing or tracing the metabolic fate of both the carbon skeleton and the amino group of leucine simultaneously.^[9]

Applications and Experimental Protocols

L-Leucine-D10, ^{15}N is a versatile tool with applications spanning quantitative proteomics, metabolic flux analysis, and its use as an internal standard for pharmacokinetic studies.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for the in vivo incorporation of labeled amino acids into proteins for quantitative mass spectrometry.^[10] It allows for the accurate comparison of protein abundance between different cell populations.

Experimental Causality: The fundamental principle of SILAC is that two cell populations are grown in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing natural L-Leucine, while the other is grown in "heavy" medium containing L-Leucine-D10, 15N. After a number of cell divisions, the heavy amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions, combined, and their proteomes analyzed by mass spectrometry. The ratio of the intensities of the "heavy" and "light" peptides provides a precise measure of the relative abundance of the corresponding protein.

Experimental Workflow: SILAC using L-Leucine-D10, 15N

Caption: SILAC workflow using L-Leucine-D10, 15N.

Detailed Protocol for SILAC:

- Cell Culture Adaptation:
 - Culture cells in SILAC-specific media (e.g., DMEM or RPMI 1640) lacking natural leucine.
 - Supplement the "light" medium with natural L-Leucine and the "heavy" medium with L-Leucine-D10, 15N.
 - Ensure complete incorporation of the heavy amino acid by passaging the cells for at least five to six doublings.[\[6\]](#)
 - Verify incorporation efficiency (>98%) by mass spectrometry analysis of a small protein sample.
- Experimental Treatment:
 - Once fully labeled, apply the desired experimental treatment to one cell population while the other serves as a control.
- Sample Preparation:
 - Harvest and lyse the cells from both populations.
 - Determine the protein concentration of each lysate.

- Combine equal amounts of protein from the "light" and "heavy" lysates.[11]
- Perform in-solution or in-gel protein digestion (e.g., with trypsin).
- LC-MS/MS Analysis:
 - Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.
- Data Analysis:
 - Utilize specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the intensity ratios of the heavy and light peptide pairs.[12]
 - The peptide ratios are then used to determine the relative abundance of the corresponding proteins between the two experimental conditions.

Internal Standard for Quantitative Analysis

L-Leucine-D10, 15N serves as an excellent internal standard for the accurate quantification of unlabeled L-Leucine in various biological matrices, such as plasma, cell extracts, and tissue homogenates.[13]

Experimental Causality: The principle of isotopic dilution is employed here. A known amount of the "heavy" L-Leucine-D10, 15N is spiked into the sample at the earliest stage of preparation. [14] This internal standard co-elutes with the endogenous "light" L-Leucine during chromatography and is co-ionized in the mass spectrometer. By comparing the peak area of the analyte (light L-Leucine) to the peak area of the internal standard (heavy L-Leucine-D10, 15N), any variations in sample handling, injection volume, and instrument response are effectively normalized, leading to highly accurate and precise quantification.

Experimental Workflow: L-Leucine Quantification using L-Leucine-D10, 15N as an Internal Standard

Caption: Workflow for using L-Leucine-D10, 15N as an internal standard.

Detailed Protocol for L-Leucine Quantification:

- Preparation of Standards and Samples:
 - Prepare a stock solution of L-Leucine-D10, 15N of a known concentration.
 - Prepare a series of calibration standards containing known concentrations of unlabeled L-Leucine and a fixed concentration of the L-Leucine-D10, 15N internal standard.
 - For each unknown sample, add a precise volume of the L-Leucine-D10, 15N internal standard solution.
- Sample Preparation:
 - Perform necessary sample cleanup and extraction procedures. For plasma samples, this typically involves protein precipitation with an organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid).[\[14\]](#)
 - Centrifuge to pellet the precipitated proteins and collect the supernatant.
 - The sample may require derivatization to improve chromatographic separation and ionization efficiency.
- LC-MS/MS Analysis:
 - Inject the prepared samples and calibration standards into an LC-MS/MS system.
 - Develop a chromatographic method that provides good separation of L-Leucine from other matrix components.
 - Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both unlabeled L-Leucine and L-Leucine-D10, 15N (Multiple Reaction Monitoring or MRM mode).
- Data Analysis:
 - Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the unknown samples.

- Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
- Determine the concentration of L-Leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Metabolic Fate and Considerations

When using L-Leucine-D10, 15N in metabolic studies, it is crucial to understand its biological processing. Leucine is primarily metabolized in the mitochondria of skeletal muscle and other tissues.[5] The initial step is a reversible transamination to α -ketoisocaproate (KIC).[5] This is followed by oxidative decarboxylation. The dual label allows for tracing both the nitrogen (from ^{15}N) and the carbon skeleton (from the deuterated backbone) through these metabolic pathways.

Conclusion

L-Leucine-D10, 15N is a powerful and versatile tool for researchers in the life sciences. Its well-defined chemical properties and the strategic combination of deuterium and nitrogen-15 labeling provide a robust platform for accurate and precise quantification in a variety of applications. By understanding the principles behind its use and following well-designed experimental protocols, scientists can leverage this stable isotope-labeled amino acid to gain deeper insights into the complexities of cellular function, disease mechanisms, and drug action.

References

- Silantes. (2023, September 27). Quantitative Proteomics: Label-Free versus Label-Based Methods.
- BenchChem. (2025). Protocol for the-Leucine-d10 as an Internal Standard in LC-MS Analysis.
- BenchChem. (2025). A Researcher's Guide to Metabolic Labeling: D-Leucine-D10 Versus Other Deuterated Amino Acids.
- G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry.
- Creative Proteomics. (n.d.). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector.
- Cayman Chemical. (n.d.). L-Leucine-d10.
- Creative Proteomics. (n.d.). 15N Stable Isotope Labeling Data Analysis.

- Sánchez, J. C., et al. (2007). Labeling of *Bifidobacterium longum* Cells with ¹³C-Substituted Leucine for Quantitative Proteomic Analyses. *Applied and Environmental Microbiology*, 73(19), 6359–6362.
- Creative Proteomics. (2018, December 13). SILAC: Principles, Workflow & Applications in Proteomics.
- Cayman Chemical. (n.d.). L-Leucine-d10.
- Sigma-Aldrich. (n.d.). L-Leucine-15N 98 atom % 15N.
- Williamson, M. P., et al. (2005). Deuterium isotope effects on ¹⁵N backbone chemical shifts in proteins. *Journal of the American Chemical Society*, 127(31), 10942–10946.
- Un-Hwan, H., & Aebersold, R. (2018). Chemical isotope labeling for quantitative proteomics. *Current Opinion in Chemical Biology*, 44, 86-94.
- Cambridge Isotope Laboratories, Inc. (n.d.). L-Leucine (D10, 98%; 15N, 97%).
- Matthews, D. E., et al. (1989). Effects of [¹⁵N]leucine infused at low rates on leucine metabolism in humans. *The American Journal of Physiology*, 257(3 Pt 1), E324–E331.
- Shankaran, H., et al. (2017). Deuterium labeling enables proteome wide turnover kinetics analysis in cell culture. *Molecular & Cellular Proteomics*, 16(8), 1466–1476.
- Katsanos, C. S., et al. (2015). A new method to measure muscle protein synthesis in humans by endogenously introduced d9-leucine and using blood for precursor enrichment determination. *Physiological Reports*, 3(8), e12497.
- Nair, K. S., et al. (1995). Effect of leucine on amino acid and glucose metabolism in humans.
- Edwards, H. M., et al. (2022). Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD-MS). *Rapid Communications in Mass Spectrometry*, 36(5), e9246.
- G-Biosciences. (2018, April 13). SILAC: A General Workflow for Improved Mass Spectrometry.
- Longdom Publishing. (n.d.). Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry.
- Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling Systems.
- Addona, T. A., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. *Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics*, 1865(1), 1–10.
- Nair, K. S., et al. (1995). Effect of leucine on amino acid and glucose metabolism.
- Tuchman, M., et al. (1984). Microbial synthesis of L-[¹⁵N]leucine, L-[¹⁵N]isoleucine, and L-[³⁻¹³C]- and L-[^{3'-13}C]isoleucines studied by nuclear magnetic resonance and gas chromatography-mass spectrometry. *Journal of Biological Chemistry*, 259(18), 11381–11386.
- Golemon, D. D., et al. (2007). Rapid mass spectrometric analysis of ¹⁵N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. *Protein Science*, 16(10), 2276–2283.

- Creative Proteomics. (n.d.). Overview of Leucine Metabolism.
- ResearchGate. (2022, October 30). How to select a suitable isotope to label certain amino acid in a signature peptide for proteomics using LC-MS?
- Creative Proteomics. (n.d.). SILAC - Based Proteomics Analysis.
- Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. *Expert Review of Proteomics*, 5(6), 837–847.
- Chen, Z., et al. (2019). Improvement of L-Leucine Production in *Corynebacterium glutamicum* by Altering the Redox Flux. *International Journal of Molecular Sciences*, 20(8), 2002.
- Giraudi, P., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. *RSC Advances*, 12(41), 26955–26972.
- IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy.
- Wölfl, S., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. *Molecules*, 27(3), 677.
- Sigma-Aldrich. (n.d.). L-Leucine-15N 98 atom % 15N.
- Duan, Y., et al. (2016). The role of leucine and its metabolites in protein and energy metabolism. *Amino Acids*, 48(1), 41–51.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. longdom.org \[longdom.org\]](https://www.longdom.org)
- [2. academic.oup.com \[academic.oup.com\]](https://academic.oup.com)
- [3. Label-Free vs. Label-Based Quantitative Proteomics | Silantes \[silantes.com\]](#)
- [4. irotech.com \[irotech.com\]](https://www.irotech.com)
- [5. Research progress in the role and mechanism of Leucine in regulating animal growth and development - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Labeling of Bifidobacterium longum Cells with 13C-Substituted Leucine for Quantitative Proteomic Analyses - PMC \[pmc.ncbi.nlm.nih.gov\]](#)

- [7. youtube.com \[youtube.com\]](https://www.youtube.com)
- [8. L -Leucine-15N 15N 98atom 59935-31-8 \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [9. One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [10. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog \[creative-proteomics.com\]](https://www.creative-proteomics.com)
- [11. SILAC - Based Proteomics Analysis - Creative Proteomics \[creative-proteomics.com\]](https://www.creative-proteomics.com)
- [12. info.gbiosciences.com \[info.gbiosciences.com\]](https://www.info.gbiosciences.com)
- [13. caymanchem.com \[caymanchem.com\]](https://www.caymanchem.com)
- [14. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [L-Leucine-D10, 15N: A Comprehensive Technical Guide for Advanced Research Applications]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1580030/docs#l-leucine-d10-15n-a-comprehensive-technical-guide-for-advanced-research-applications\]](https://www.benchchem.com/product/b1580030/docs#l-leucine-d10-15n-a-comprehensive-technical-guide-for-advanced-research-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)